molecular formula C9H15ClN2O2 B2983009 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride CAS No. 1909317-44-7

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride

Cat. No.: B2983009
CAS No.: 1909317-44-7
M. Wt: 218.68
InChI Key: AFNXQIGPDXGOGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride is a chemical compound with the molecular formula C9H15ClN2O2 and a molecular weight of 218.68 g/mol . This compound is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride typically involves the reaction of 2-ethylimidazole with butanoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through various techniques such as crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may produce various substituted imidazole derivatives .

Scientific Research Applications

3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(2-ethyl-1H-imidazol-1-yl)butanoic acid hydrochloride include other imidazole derivatives such as:

  • 2-ethylimidazole
  • 4-methylimidazole
  • 1H-imidazole-4-carboxylic acid

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the imidazole ring with the butanoic acid moiety. This structure imparts specific chemical properties and reactivity that make it valuable in various research and industrial applications .

Properties

IUPAC Name

3-(2-ethylimidazol-1-yl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2.ClH/c1-3-8-10-4-5-11(8)7(2)6-9(12)13;/h4-5,7H,3,6H2,1-2H3,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNXQIGPDXGOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1C(C)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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